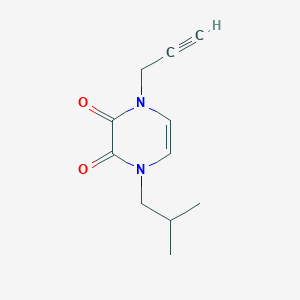

![molecular formula C19H19ClN6O B6461453 2-(3-chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2549045-49-8](/img/structure/B6461453.png)

2-(3-chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . These derivatives have been studied as bromodomain inhibitors with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives involves various synthetic routes . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors . These compounds offer promising starting molecules for designing potent BRD4 BD inhibitors .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine derivatives are complex and involve various steps . For instance, the presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives are complex. The molecular weight of a similar compound, 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol, is 150.14 g/mol .Aplicaciones Científicas De Investigación

- Studies have explored the anticancer potential of derivatives based on this scaffold. They exhibit cytotoxic effects against cancer cells, making them interesting candidates for further investigation in cancer therapy .

- The compound and its derivatives have demonstrated antimicrobial properties. They inhibit the growth of bacteria, fungi, and other pathogens, suggesting their potential as novel antimicrobial agents .

- Researchers have investigated the analgesic and anti-inflammatory properties of these compounds. They may modulate pain pathways and reduce inflammation, which could be valuable in pain management and inflammatory conditions .

- The compound exhibits antioxidant effects, protecting cells from oxidative stress. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative disorders and cardiovascular conditions .

- Various enzymes are targeted by these compounds. For instance:

- The compound has shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests its potential as part of new antitubercular drug regimens .

Anticancer Properties

Antimicrobial Activity

Analgesic and Anti-Inflammatory Effects

Antioxidant Activity

Enzyme Inhibition

Antitubercular Agents

Mecanismo De Acción

Target of Action

The primary target of this compound is the c-Met kinase , a receptor tyrosine kinase . The c-Met kinase plays a crucial role in many cellular processes, including cell growth, survival, and migration . It is often deregulated in many cancers and contributes to tumor invasive growth and metastasis .

Mode of Action

The compound interacts with its target, the c-Met kinase, by binding to it, thereby inhibiting its activity . This inhibition disrupts the signaling pathways regulated by the c-Met kinase, leading to a decrease in cell growth and survival, particularly in cancer cells where the c-Met kinase is often overactive .

Biochemical Pathways

The compound affects the Hepatocyte Growth Factor (HGF)/c-Met signaling axis , which is involved in many cellular processes . By inhibiting the c-Met kinase, the compound disrupts this signaling pathway, leading to downstream effects such as reduced cell growth and survival .

Pharmacokinetics

Similar compounds with a triazolothiadiazine core have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . In silico pharmacokinetic and molecular modeling studies have been summarized for these compounds .

Result of Action

The result of the compound’s action is a decrease in cell growth and survival, particularly in cancer cells where the c-Met kinase is often overactive . This can lead to a reduction in tumor growth and potentially the regression of the tumor .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound was found to be a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as the presence of other drugs, the physiological state of the organism, and specific environmental conditions .

Propiedades

IUPAC Name |

(3-chlorophenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O/c1-12-21-22-17-5-6-18(23-26(12)17)24-8-14-10-25(11-15(14)9-24)19(27)13-3-2-4-16(20)7-13/h2-7,14-15H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBXCIKMDIXKJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461395.png)

![2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461396.png)

![4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid](/img/structure/B6461404.png)

![2-(3-fluoro-4-methylbenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461425.png)

![2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461429.png)

![1-(propan-2-yl)-2-[5-(1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6461433.png)

![2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461437.png)

![2-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6461439.png)

![2-(2-chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461444.png)

![tert-butyl 5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B6461448.png)

![5,6-dimethyl-3-[2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6461459.png)

![1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(3-methylphenyl)ethan-1-one](/img/structure/B6461461.png)

![tert-butyl 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxylate](/img/structure/B6461469.png)